molecular formula C21H25FN4O B2420210 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide CAS No. 2097883-85-5

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide

Cat. No.: B2420210
CAS No.: 2097883-85-5
M. Wt: 368.456
InChI Key: ZVJGFCBDUQJMDC-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. The reaction conditions typically involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in solvents such as water or t-BuOH . The process may also involve the use of sodium alkoxide solutions as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of kinase activity or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of a cyclopenta[c]pyridazin ring with a piperidine-3-carboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O/c22-18-8-6-15(7-9-18)10-11-23-21(27)17-4-2-12-26(14-17)20-13-16-3-1-5-19(16)24-25-20/h6-9,13,17H,1-5,10-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGFCBDUQJMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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